N-Propyl-3-piperidone
Description
N-Propyl-3-piperidone is a six-membered cyclic ketone with a propyl group attached to the nitrogen atom at position 3 of the piperidone ring. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO} $, and it is characterized by a ketone functional group at position 3, which confers distinct reactivity compared to non-ketonized analogs. This compound is typically a colorless to pale-yellow liquid or low-melting solid, with a molecular weight of approximately 155.23 g/mol.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of antipsychotics, analgesics, and anticonvulsants. Its ketone group enables versatile transformations, such as reductive amination or nucleophilic additions, making it a valuable building block for complex nitrogen-containing molecules.
Properties
CAS No. |
98584-59-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-propylpiperidin-3-one |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(10)7-9/h2-7H2,1H3 |
InChI Key |
SZWFGCRTUHNBQX-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=O)C1 |
Canonical SMILES |
CCCN1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-Propyl-3-piperidone belongs to a broader class of N-alkyl piperidones and piperidines. Key analogs include:
- N-Methyl-3-piperidone : Features a methyl group on the nitrogen.
- N-Ethyl-3-piperidone : Contains an ethyl substituent.
- (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine : A piperidine derivative with a hydroxy-phenyl group at position 3 (listed in rare chemical catalogs) .
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | Ketone, N-propyl | 155.23 | Pharmaceutical intermediates |
| N-Methyl-3-piperidone | Ketone, N-methyl | 127.18 | Organic synthesis, polymer precursors |
| (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine | Hydroxy-phenyl, N-propyl | 247.35 | Rare pharmaceuticals, dopamine research |
Key Observations :
- The ketone group in this compound enhances its electrophilicity, enabling reactions like Grignard additions, unlike the hydroxylated analog in , which may participate in hydrogen bonding or aromatic interactions .
- Alkyl chain length (methyl vs. propyl) influences lipophilicity: N-propyl derivatives exhibit higher logP values (~1.8) compared to N-methyl analogs (~0.5), impacting bioavailability and membrane permeability.
Physicochemical Properties
| Property | This compound | N-Methyl-3-piperidone | 3-Piperidone (parent) |
|---|---|---|---|
| Boiling Point (°C) | 245–250 | 210–215 | 195–200 |
| Solubility in Water | Low | Moderate | High |
| Melting Point (°C) | 30–35 | 45–50 | 90–95 |
Analysis :
- The N-propyl group increases molecular weight and steric bulk, elevating boiling points relative to shorter-chain analogs.
- Reduced water solubility in N-propyl derivatives correlates with increased hydrophobicity, limiting use in aqueous-phase reactions.
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